molecular formula C10H12N2O4S B2847289 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide CAS No. 1443980-76-4

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

Cat. No.: B2847289
CAS No.: 1443980-76-4
M. Wt: 256.28
InChI Key: ZKBWNBFPZZRBFT-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide is a chemical compound with the molecular formula C10H12N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide typically involves multiple steps, starting with the formation of the benzoxazepine core followed by the introduction of the methyl group and sulfonamide moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate starting materials, such as amines and carboxylic acids or their derivatives, under specific conditions to form the benzoxazepine ring.

  • Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the benzoxazepine core. For example, oxidation reactions can be used to introduce the oxo group, while reduction reactions can be used to reduce nitro groups to amines.

  • Substitution Reactions: These reactions involve the substitution of hydrogen atoms on the benzoxazepine core with other functional groups, such as the sulfonamide group.

Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide can undergo various types of chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: These reactions involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to the reduction of functional groups.

  • Substitution Reactions: These reactions involve the replacement of one functional group with another, such as the substitution of a hydrogen atom with a sulfonamide group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions include various derivatives of benzoxazepine with different functional groups, such as oxo, sulfonamide, and methyl groups.

Scientific Research Applications

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

  • Biology: It has potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

  • Medicine: It is being studied for its potential therapeutic applications in treating various diseases, including infections and cancer.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being targeted.

Comparison with Similar Compounds

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide is compared with other similar compounds, such as:

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.

  • Benzoxazepine Derivatives: These compounds have similar core structures and are used in similar applications, such as drug development and chemical synthesis.

The uniqueness of this compound lies in its specific functional groups and their effects on biological systems, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBWNBFPZZRBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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